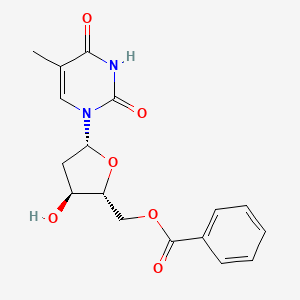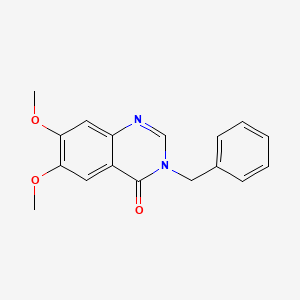
3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one: is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with benzyl and methoxy substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzyl and methoxy-substituted aniline derivatives.
Cyclization: The aniline derivatives undergo cyclization with formamide or formic acid to form the quinazolinone core.
Substitution: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinones.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like benzyl halides, alkylating agents, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: 3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one has potential as a lead compound in drug discovery, particularly for its anti-inflammatory, anticancer, and antimicrobial activities.
Biochemical Research: It can be used as a probe to study enzyme interactions and cellular pathways.
Industry:
Agrochemicals: The compound may be explored for its potential use in developing new pesticides or herbicides.
Dyes and Pigments: It can be used in the synthesis of dyes and pigments with specific color properties.
Mechanism of Action
The mechanism of action of 3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one depends on its specific application:
Pharmacological Effects: The compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to its observed biological activities. For example, it may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
Catalytic Activity: As a ligand, it can coordinate with metal centers in catalysts, influencing the reactivity and selectivity of catalytic processes.
Comparison with Similar Compounds
3-benzyl-4(3H)-quinazolinone: Lacks the methoxy groups, which may result in different biological and chemical properties.
6,7-dimethoxyquinazolin-4(3H)-one: Lacks the benzyl group, potentially affecting its pharmacological activity and reactivity.
3-phenyl-6,7-dimethoxyquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a benzyl group, which may influence its interaction with molecular targets.
Uniqueness: The presence of both benzyl and methoxy groups in 3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one contributes to its unique chemical reactivity and potential biological activities. These substituents can modulate the compound’s electronic properties, solubility, and ability to interact with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
918660-02-3 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-benzyl-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-8-13-14(9-16(15)22-2)18-11-19(17(13)20)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
VGHKGQXVJNCZRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
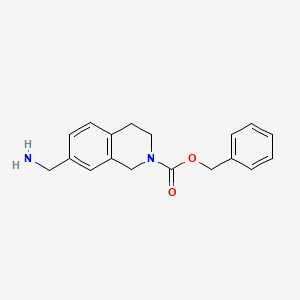
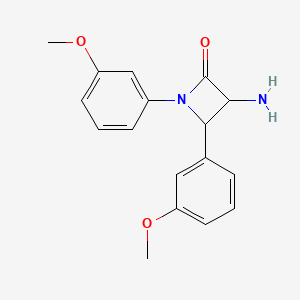

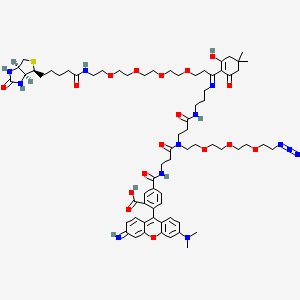
![1-({4-[Chloro(diphenyl)methyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11832519.png)

![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)

![tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11832532.png)

![2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene](/img/structure/B11832540.png)

